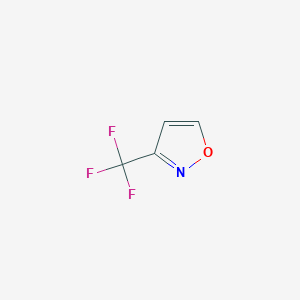
3-(Trifluoromethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)isoxazole is a useful research compound. Its molecular formula is C4H2F3NO and its molecular weight is 137.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 3-(Trifluoromethyl)isoxazole Derivatives
The synthesis of this compound derivatives has been explored through various methodologies. Notably, the trifluoromethylation process has been demonstrated to be effective for introducing the trifluoromethyl group into isoxazole structures. A study highlighted the use of a metal-free synthetic strategy that enables the formation of fully substituted 4-(trifluoromethyl)isoxazoles from readily available chalcones, showcasing high yields and purity .
Key Synthetic Methods:
- Trifluoromethylation Reactions: Utilizing reagents like (trifluoromethyl)trimethylsilane has shown promise in achieving high diastereoselectivity and yield in the synthesis of isoxazoles .
- One-Pot Reactions: Novel one-pot procedures have been developed to streamline the synthesis of isoxazoles and their derivatives, which can enhance efficiency in laboratory settings .
Anticancer Activity
Research has indicated that this compound derivatives exhibit promising anticancer properties. A series of studies evaluated the anti-cancer activities against various human cancer cell lines, including MCF-7 (breast cancer), 4T1, and PC-3 (prostate cancer). One derivative demonstrated an IC50 value of 3.09 μM against MCF-7 cells, significantly outperforming its non-trifluoromethylated counterparts . The incorporation of the trifluoromethyl group was found to enhance lipophilicity and metabolic stability, crucial for drug development.
Antiparasitic Potential
Another area of interest is the antiparasitic activity of 5-trifluoromethyl-2-isoxazoline derivatives, which have shown effectiveness against various parasitic diseases. The triflyl group in these compounds not only activates isoxazoles but also enhances their biological function, making them potential candidates for antiparasitic agents .
Agrochemical Applications
The unique properties of trifluoromethylated isoxazoles extend to agrochemicals, where they are being investigated as potential antiparasiticides and fungicides. The trifluoromethyl group contributes to increased biological activity and selectivity towards target organisms, which is essential for developing effective agricultural chemicals .
Summary of Case Studies
Propiedades
Fórmula molecular |
C4H2F3NO |
|---|---|
Peso molecular |
137.06 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-9-8-3/h1-2H |
Clave InChI |
IXOFDKUWTXPQFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CON=C1C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













